(2,4-Dimethylphenyl)(4-fluorophenyl)methanol
Overview
Description
(2,4-Dimethylphenyl)(4-fluorophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a hydroxyl group attached to a carbon atom, which is further bonded to two aromatic rings: one substituted with two methyl groups and the other with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as (4-fluorophenyl)magnesium bromide, reacts with 2,4-dimethylbenzaldehyde. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration reactions.
Major Products
Oxidation: Formation of (2,4-Dimethylphenyl)(4-fluorophenyl)ketone.
Reduction: Formation of (2,4-Dimethylphenyl)(4-fluorophenyl)methane.
Substitution: Formation of nitro-substituted derivatives.
Scientific Research Applications
(2,4-Dimethylphenyl)(4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2,4-Dimethylphenyl)(4-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylphenyl)(4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(2,4-Dimethylphenyl)(4-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
(2,4-Dimethylphenyl)(4-iodophenyl)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2,4-Dimethylphenyl)(4-fluorophenyl)methanol imparts unique properties such as increased electronegativity and potential for forming strong hydrogen bonds. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its halogen-substituted analogs .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9,15,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZCILHYYQVWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=C(C=C2)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432541 | |
Record name | (2,4-DIMETHYLPHENYL)(4-FLUOROPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356040-80-7 | |
Record name | (2,4-DIMETHYLPHENYL)(4-FLUOROPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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